REACTION_SMILES
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[CH2:1]([N:3]([C:2](=[O:4])[O-:5])[CH2:7][CH:8]1[CH2:9][c:10]2[c:11]1[cH:12][c:13]1[c:14]([cH:18]2)[O:15][CH2:16][O:17]1)[CH3:6].[Na+:21].[O:22]1[CH2:23][CH2:24][CH2:25][CH2:26]1.[OH-:20].[OH2:19]>>[NH2:3][CH2:7][CH:8]1[CH2:9][c:10]2[c:11]1[cH:12][c:13]1[c:14]([cH:18]2)[O:15][CH2:16][O:17]1
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Name
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CCN(CC1Cc2cc3c(cc21)OCO3)C(=O)[O-]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC1Cc2cc3c(cc21)OCO3)C(=O)[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[OH-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
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Smiles
|
NCC1Cc2cc3c(cc21)OCO3
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |